molecular formula C10H8BBrO2 B8792491 (7-Bromonaphthalen-2-yl)boronic acid

(7-Bromonaphthalen-2-yl)boronic acid

Cat. No.: B8792491
M. Wt: 250.89 g/mol
InChI Key: LSZSXMFHYFOASX-UHFFFAOYSA-N
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Description

(7-Bromonaphthalen-2-yl)boronic acid is an aromatic boronic acid derivative featuring a bromine substituent at the 7-position of the naphthalene ring. Boronic acids are widely employed in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles. The bromine atom in this compound introduces electronic and steric effects that influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H8BBrO2

Molecular Weight

250.89 g/mol

IUPAC Name

(7-bromonaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H8BBrO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,13-14H

InChI Key

LSZSXMFHYFOASX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=CC(=C2)Br)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence :
    • Bromine is an electron-withdrawing group, which lowers the pKa of the boronic acid by stabilizing the conjugate base (boronate). However, indicates that stabilization mechanisms (e.g., through-space vs. through-bond effects) can lead to similar pKa values despite differing substituents . For example, fluoro-substituted analogs (e.g., (7-Fluoro-1-benzothiophen-2-yl)boronic acid, ) exhibit distinct electronic profiles but may share comparable acidity due to balanced stabilization effects .
    • In contrast, hydroxynaphthalenyl boronic acids (e.g., 6-hydroxynaphthalen-2-yl boronic acid, ) have electron-donating hydroxyl groups, which raise pKa and reduce reactivity at physiological pH .

Physicochemical Properties

  • Solubility: Boronic acids with bulky substituents (e.g., pyren-1-yl boronic acid, ) often exhibit poor aqueous solubility, leading to precipitation in biological assays .
  • pKa and Reactivity: Compound pKa (Experimental) Key Feature Reference 3-AcPBA ~8.8 High pKa, less active at pH 7.4 4-MCPBA ~8.5 Similar limitations as 3-AcPBA 6-Hydroxynaphthalen-2-yl Not reported Hydroxyl group raises pKa (7-Bromonaphthalen-2-yl) Estimated <8.0 Bromine lowers pKa* *Hypothesized based on bromine’s electron-withdrawing nature.

Anticancer Activity

  • Cytotoxicity :
    • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid demonstrate potent antiproliferative effects in triple-negative breast cancer (4T1 cells), with IC50 values of 0.1969 µM and 0.2251 µM, respectively .
    • Boronic acid-containing cis-stilbenes (e.g., compound 13c, ) inhibit tubulin polymerization (IC50 = 21–22 µM) and cancer cell growth (IC50 = 0.48–2.1 µM), highlighting the role of boronic acid in enhancing bioactivity .
    • Bromine’s electron-withdrawing effect in (7-Bromonaphthalen-2-yl)boronic acid may similarly enhance electrophilicity, improving target binding.

Enzyme Inhibition

  • Protease Inhibition: Triazole-substituted boronic acids () and bifunctional aryl boronic acids (e.g., FL-166, ) exhibit nanomolar inhibition constants (Ki = 40 nM for SARS-CoV-2 3CLpro) . Bromine’s steric bulk may hinder or enhance binding depending on the target active site geometry.

Key Differentiators and Challenges

  • Steric vs. Electronic Trade-offs :
    Bromine’s bulk may reduce binding to sterically constrained targets (e.g., proteases) but improve stability against hydrolysis compared to smaller substituents.
  • Synthesis and Stability : Brominated aromatics are prone to protodeboronation under basic conditions (), necessitating careful handling during titrations or biological assays .

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